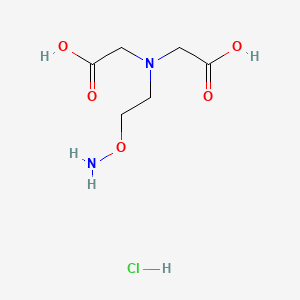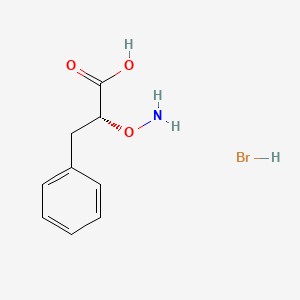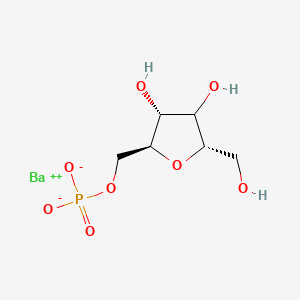![molecular formula C44H54N7O7P B569219 5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite CAS No. 121767-97-3](/img/structure/B569219.png)
5'-O-(4,4'-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2'-deoxyguanosine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite
Overview
Description
Phosphoramidites like “5’-O-(4,4’-Dimethoxytrityl)-N2-dimethylaminomethylene-7-deaza-2’-deoxyguanosine, 3’-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite” are commonly used in the synthesis of DNA and RNA oligonucleotides . They have a specific structure with a dimethoxytrityl (DMT) protecting group at the 5’ position, a nucleoside, and a phosphoramidite group at the 3’ position .
Synthesis Analysis
The synthesis of phosphoramidites involves several steps. First, the 5’-DMT protecting group of a nucleoside is removed by an organic acid to afford the nucleoside with a free 5’-hydroxy group . Then, the phosphoramidite group is added .Molecular Structure Analysis
The molecular structure of phosphoramidites includes a nucleoside sandwiched between a DMT protecting group at the 5’ position and a phosphoramidite group at the 3’ position .Chemical Reactions Analysis
In oligonucleotide synthesis, the phosphoramidite group reacts with the hydroxyl group of the growing oligonucleotide chain, adding the nucleoside to the chain .Physical And Chemical Properties Analysis
Phosphoramidites are typically white to off-white powders or granules . They are used in oligo synthesis and have a high purity, typically ≥99% .Scientific Research Applications
Synthesis and Polymerization
This compound has been utilized in the synthesis of specific oligomers. Wilson et al. (2018) reported its use in creating a "protected" monomer, which was then polymerized to produce poly[2-(deoxyguanosine-3′-phospho)propyl methacrylate] (poly(dG-P-PMA)). This polymer demonstrated unique structural properties, forming stacked G-quartets in certain solutions (Wilson et al., 2018).
Oligonucleotide Synthesis
The compound is instrumental in oligonucleotide synthesis. Lang et al. (1999) synthesized various protected 2′-deoxyribonucleosides and their 3′-phosphoramidites, highlighting its role as a building block in this process (Lang et al., 1999). Similarly, Roelen et al. (1991) used this compound in the solid-phase synthesis of oligodeoxyribonucleotides containing modified bases (Roelen et al., 1991).
DNA Labeling and Modification
This chemical is also used in DNA labeling and modification studies. For instance, Higgins et al. (1989) utilized it for attaching uridine residues to oligodeoxyribonucleotides, enabling selective chromatographic retardation and conversion to a phosphorylated form (Higgins et al., 1989). Additionally, Horn and Urdea (1986) developed a phosphoramidite-derived reagent for 5′-phosphorylation of oligodeoxyribonucleotides, where the efficiency was determined by the release of 4,4′-dimethoxytrityl cation (Horn & Urdea, 1986).
Advanced Nucleoside Research
Further extending its application, Seela et al. (1996) prepared H-phosphonates and phosphoramidites of various modified nucleosides, indicating its potential in advanced nucleoside research and the efficient synthesis of isoguanine oligonucleotides (Seela et al., 1996).
Fluorescent Oligonucleotide Synthesis
In the synthesis of fluorescently labeled oligonucleotides, Korshun et al. (1992) synthesized a novel pyrenyl-containing phosphoramidite reagent and used it to incorporate pyrene residues into oligonucleotides (Korshun et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H54N7O7P/c1-30(2)51(31(3)4)59(56-26-12-24-45)58-38-27-40(50-25-23-37-41(50)47-43(48-42(37)52)46-29-49(5)6)57-39(38)28-55-44(32-13-10-9-11-14-32,33-15-19-35(53-7)20-16-33)34-17-21-36(54-8)22-18-34/h9-11,13-23,25,29-31,38-40H,12,26-28H2,1-8H3,(H,47,48,52)/b46-29+/t38-,39+,40+,59?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBENOWJVIKVUGF-OLQNVDSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC6=C5N=C(NC6=O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54N7O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
121767-97-3 | |
| Record name | N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



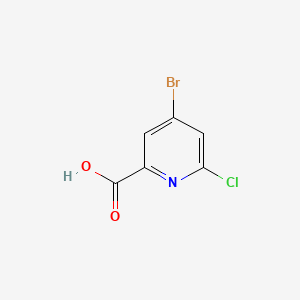

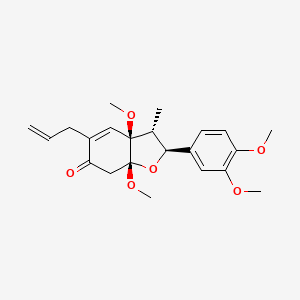
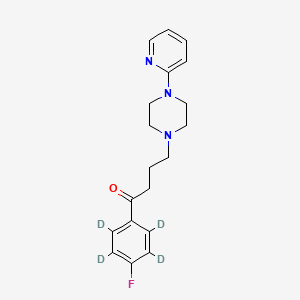

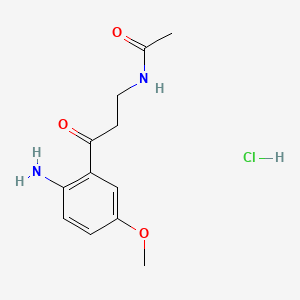

![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-2-13C](/img/structure/B569151.png)


![2-Amino-3-methyl-3H-imidazo[4,5-F]quinoline-2-13C](/img/structure/B569154.png)
